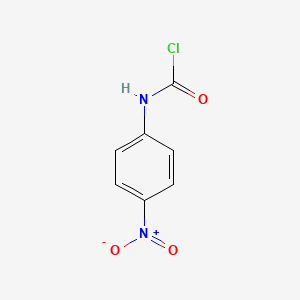

N-(4-nitrophenyl)-carbamoyl chloride

Description

Properties

Molecular Formula |

C7H5ClN2O3 |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

N-(4-nitrophenyl)carbamoyl chloride |

InChI |

InChI=1S/C7H5ClN2O3/c8-7(11)9-5-1-3-6(4-2-5)10(12)13/h1-4H,(H,9,11) |

InChI Key |

RSTDXDGUCCYENG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Nitrophenyl)-Carbamoyl Chloride vs. 2-Chloro-N-[(4-Nitrophenyl)Carbamoyl]Benzamide

- Structural Differences : The benzamide derivative () features an additional benzoyl group attached to the carbamoyl nitrogen, increasing its molecular weight (319.7 g/mol vs. ~200.6 g/mol for the parent compound).

- Reactivity : The carbamoyl chloride group in the parent compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to the benzamide derivative, which is stabilized by resonance from the aromatic benzoyl group.

- Applications : While this compound is a reactive intermediate, the benzamide derivative is likely a final product or intermediate in multi-step syntheses, though specific data on its bioactivity are unavailable .

Sulfamoyl Chlorides

This compound vs. N-(4-Methylphenyl)Sulfamoyl Chloride

- Functional Group : Sulfamoyl chloride (-SO₂Cl) vs. carbamoyl chloride (-COCl). Sulfamoyl chlorides are more acidic due to the electron-withdrawing sulfonyl group, enhancing their reactivity in forming sulfonamides.

- Electronic Effects : The nitro group in the former compound strongly deactivates the aryl ring, reducing electrophilic substitution reactivity compared to the methyl-substituted sulfamoyl chloride.

- Applications : Sulfamoyl chlorides are precursors to sulfonamide drugs, whereas carbamoyl chlorides are used in urea/amide synthesis. The nitro group in the target compound may confer antimicrobial properties when incorporated into heterocycles, as seen in 1,3,4-thiadiazole derivatives .

Acetamide Derivatives

This compound vs. N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide

- Substituent Effects : The acetamide derivative () has a chloro and nitro group at the ortho and para positions, respectively, creating steric hindrance and electronic deactivation. This contrasts with the para-nitro group in the target compound, which directs reactivity to the carbamoyl chloride.

- Reactivity : The carbamoyl chloride is significantly more reactive than the acetamide, which is stabilized by resonance and less prone to nucleophilic attack.

- Biological Activity : Thiadiazole derivatives synthesized from this compound precursors show antimicrobial activity against E. coli and C. albicans, whereas acetamide derivatives are typically intermediates without reported bioactivity .

Halogenated Aryl Carbamoyl Chlorides

This compound vs. N-(4-Chloro-2-(Trifluoromethyl)Phenyl)Acetamide

- Halogen Effects : The trifluoromethyl group in the latter () increases lipophilicity and metabolic stability compared to the nitro group.

- Electronic Properties : The nitro group is a stronger electron-withdrawing group than trifluoromethyl, making the carbamoyl chloride more electrophilic.

- Applications : Trifluoromethylated compounds are common in agrochemicals and pharmaceuticals, whereas nitro-substituted carbamoyl chlorides are preferred for synthesizing heterocycles with antimicrobial properties .

Preparation Methods

Reaction Mechanism

4-Nitroaniline reacts with phosgene in an anhydrous solvent (e.g., toluene or dichloromethane) to form an intermediate isocyanate, which subsequently undergoes chlorination to yield the target compound:

The reaction is typically conducted under inert atmospheres (N₂ or Ar) to prevent hydrolysis of phosgene.

Optimization Parameters

-

Solvent Selection : Toluene is preferred due to its non-polar nature, which stabilizes intermediate species while avoiding side reactions.

-

Temperature : Reactions are performed at 0–5°C initially, followed by gradual warming to room temperature to control exothermicity.

-

Phosgene Equivalents : A 1.2–1.5 molar excess of phosgene ensures complete conversion, as unreacted phosgene is removed via vacuum distillation.

Purification and Yield

Crude product is washed with ice-cold water to remove HCl, followed by column chromatography (hexane/ethyl acetate) to isolate the pure compound. Yields typically range from 70–85%.

Alternative Chlorinating Agents

Due to phosgene’s extreme toxicity, safer alternatives such as triphosgene (bis(trichloromethyl) carbonate) and thionyl chloride (SOCl₂) have been explored.

Triphosgene Method

Triphosgene serves as a solid, less volatile substitute. The reaction with 4-nitroaniline proceeds in dichloromethane at reflux (40°C):

Advantages :

Limitations :

Thionyl Chloride Method

Thionyl chloride converts the amine directly into the carbamoyl chloride via a two-step process:

-

Formation of a carbamic acid intermediate:

-

Isolation via solvent removal under reduced pressure.

Conditions :

Yield : 65–75%, with residual thionyl chloride removed by azeotropic distillation.

Catalytic Approaches

Recent studies highlight zinc chloride (ZnCl₂) as a catalyst for enhancing reaction efficiency, particularly in solvent-free systems.

Zinc Chloride-Catalyzed Synthesis

In a toluene medium, ZnCl₂ facilitates the reaction between 4-nitroaniline and phosgene derivatives at 110°C:

Key Findings :

Solvent Impact on Catalyzed Reactions

A comparative study of solvents revealed toluene as optimal (Table 1):

Table 1 : Solvent Screening for ZnCl₂-Catalyzed Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 12 | 86 |

| Xylene | 130 | 13 | 55 |

| DCM | 40 | 18 | 43 |

| THF | 66 | 15 | 70 |

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. Key adaptations include:

Continuous Flow Reactors

Waste Management

-

Phosgene scrubbers neutralize excess reagent with NaOH solutions.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-nitrophenyl)-carbamoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via chlorination of precursors like N′-(4-nitrophenyl)furan-2-carbohydrazide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves adjusting solvent polarity (e.g., dry acetonitrile or ethanol), temperature (0–60°C), and stoichiometric ratios. For example, highlights the use of ethanolic sodium ethoxide to facilitate cycloaddition reactions with acetylacetone, yielding isolable products. In contrast, demonstrates alkylation using powdered KOH as a base, emphasizing the role of phase-transfer catalysts in polar aprotic solvents. Contradictions in base selection (e.g., NaOEt vs. KOH) suggest solvent-dependent reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Comprehensive characterization requires multi-modal analysis:

- ¹H/¹³C NMR : To confirm substituent integration and electronic environments (e.g., nitrophenyl proton deshielding in ).

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns, as used in for carbamoyl propionyl chloride derivatives.

- Elemental Analysis : Ensures purity (>95% in ) by matching experimental and theoretical C/H/N ratios .

Q. What purification techniques are recommended for this compound intermediates?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. emphasizes vacuum distillation for nitro-substituted intermediates to prevent decomposition. For moisture-sensitive derivatives, anhydrous solvents and inert atmospheres (N₂/Ar) are critical .

Advanced Research Questions

Q. How do computational methods aid in understanding reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cycloadditions. For example, proposes nitrilimine intermediates in [3+2] cycloadditions, validated by computed activation energies. Molecular docking (e.g., AutoDock Vina in ) predicts binding affinities of derivatives to biological targets, guiding rational drug design .

Q. How can researchers analyze conflicting data in the biological activity of carbamoyl chloride derivatives?

- Methodological Answer : Contradictions in antimicrobial or cytotoxic results (e.g., vs. 4) require dose-response assays (IC₅₀/EC₅₀ comparisons) and mechanistic studies (apoptosis assays, ROS detection). Statistical tools like ANOVA identify significant variances in activity across cell lines (e.g., A549 in ). Meta-analysis of substituent effects (e.g., electron-withdrawing nitro groups in ) reconciles structure-activity discrepancies .

Q. What strategies are used to study structure-activity relationships (SAR) of this compound derivatives in antimicrobial applications?

- Methodological Answer : SAR studies employ:

- Substituent Variation : Systematic replacement of nitro, chloro, or methyl groups ( ).

- Bioisosteric Replacement : Swapping benzothiazole ( ) with pyrazole ( ) to modulate lipophilicity (LogP).

- 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic and steric fields, correlating with MIC values against E. coli or C. albicans ( ).

- Crystallography : X-ray structures (e.g., ) reveal conformational preferences influencing target binding .

Data Contradictions and Resolution

- Synthetic Routes : uses NaOEt for cycloadditions, while employs KOH for alkylation. This suggests solvent-dependent base efficacy (protic vs. aprotic), requiring controlled optimization.

- Biological Activity : reports superior antimicrobial activity for thiadiazoles, whereas emphasizes benzothiazole derivatives. Resolution involves comparative assays under standardized protocols (e.g., CLSI guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.